tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
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Overview
Description
tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a dioxino ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biology, this compound is studied for its potential biological activities. Its multiple hydroxyl groups and phenyl ring make it a candidate for interactions with various biological targets, including enzymes and receptors .
Medicine
In medicine, research is focused on the potential therapeutic applications of this compound. Its unique structure may allow it to act as a drug candidate for the treatment of various diseases, including cancer and infectious diseases .
Industry
In industry, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and phenyl ring play a crucial role in these interactions, allowing the compound to modulate various biological pathways . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl (4aR,8R,8aS)-8-iodo-2,2-dimethyl-octahydro-[1,3]dioxino[5,4-c]pyridine-6-carboxylate
- tert-Butyl (2R,4aS,8aS)-2-methyl-octahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
- Tert-butyl (4aR,8R,8aS)-8-{[(4aR,8R,8aS)-8-{[(3R,4S,5R)-3-{[(3aS,7R,7aR)-2,2,7-trimethyl-hexahydro-2H-[1,3]dioxolo[4,5-c]pyridin-5-yl]carbonyl}-4-hydroxy-5 …
Uniqueness
The uniqueness of tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate lies in its specific arrangement of hydroxyl groups and the presence of the dioxino ring fused to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H25NO8 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
tert-butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenyl-6,7,8,8a-tetrahydro-4H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H25NO8/c1-17(2,3)27-16(23)19-14(22)12(21)11(20)13-18(19,24)9-25-15(26-13)10-7-5-4-6-8-10/h4-8,11-15,20-22,24H,9H2,1-3H3/t11-,12-,13+,14?,15?,18-/m1/s1 |
InChI Key |
CKPLRMCVJNEXBJ-MXVMJOELSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C([C@@H]([C@H]([C@H]2[C@@]1(COC(O2)C3=CC=CC=C3)O)O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(C(C2C1(COC(O2)C3=CC=CC=C3)O)O)O)O |
Origin of Product |
United States |
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